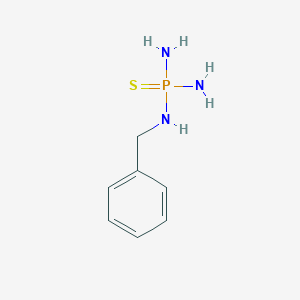![molecular formula C19H16N2O2 B13087803 3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group attached to an aminobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting amine is coupled with 4-aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkyl halides, and strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, helping to elucidate the mechanisms of enzyme action or receptor binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the aminobenzoic acid moiety may participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
4-Aminobenzoic Acid: A simpler analog lacking the biphenyl group, used in the synthesis of folic acid and as a sunscreen agent.
Biphenyl-4-amine: Another related compound, which lacks the carboxylic acid group, used in organic synthesis and as an intermediate in dye production.
Uniqueness: 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is unique due to the combination of the biphenyl and aminobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C19H16N2O2 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-amino-3-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H16N2O2/c20-16-11-10-14(19(22)23)12-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H,20H2,(H,22,23) |
Clave InChI |
BXNBCHUEKQOBKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC(=C3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



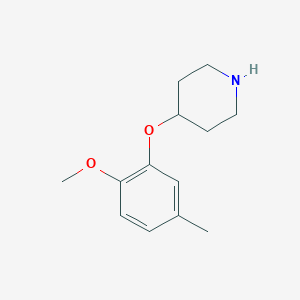
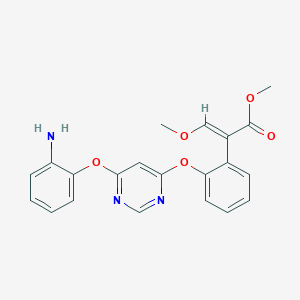
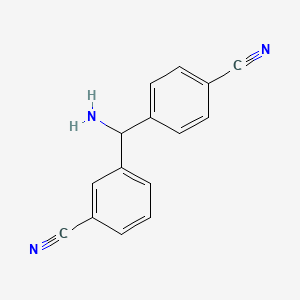
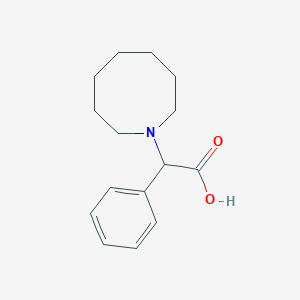


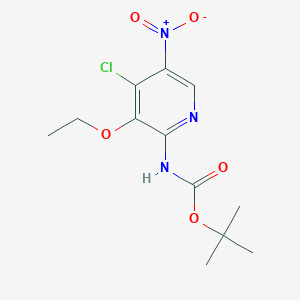
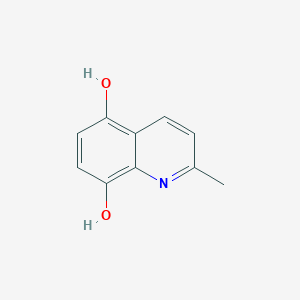


![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
